4-Acetamido-3-nitrobenzophenone

Übersicht

Beschreibung

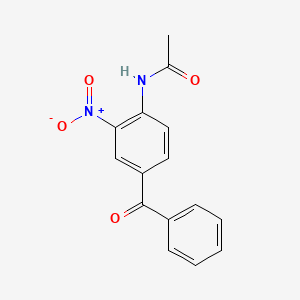

4-Acetamido-3-nitrobenzophenone is an organic compound with the molecular formula C15H12N2O4 It is a derivative of benzophenone, characterized by the presence of an acetamido group at the 4-position and a nitro group at the 3-position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3-nitrobenzophenone typically involves the nitration of 4-acetamidobenzophenone. The process begins with the acylation of 4-aminobenzophenone to form 4-acetamidobenzophenone, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or other suitable purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetamido-3-nitrobenzophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Oxidation: The acetamido group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-Acetamido-3-aminobenzophenone.

Substitution: Various substituted benzophenone derivatives.

Oxidation: Corresponding carboxylic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

4-Acetamido-3-nitrobenzophenone has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral and anticancer properties.

Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

Biological Studies: It is used in studies involving molecular docking and density functional theory (DFT) calculations to understand its interactions with biological targets.

Wirkmechanismus

The mechanism of action of 4-Acetamido-3-nitrobenzophenone involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Acetamido-3-nitrobenzoic acid

- 4-Amino-3-nitrobenzophenone

- 4-Acetamido-3-nitrobenzaldehyde

Uniqueness

4-Acetamido-3-nitrobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Biologische Aktivität

4-Acetamido-3-nitrobenzophenone (abbreviated as 4-Acetamido-3-NBP) is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzophenone backbone with an acetamido group and a nitro group at specific positions. Its chemical structure can be represented as follows:

This compound is soluble in organic solvents and exhibits distinct optical properties that can be exploited in various biological assays.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that 4-Acetamido-3-NBP exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A comparative study assessed the cytotoxicity of 4-Acetamido-3-NBP against several cancer cell lines, including:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| HeLa (Cervical) | 10.5 | Inhibition of DNA synthesis |

| A549 (Lung) | 12.0 | Cell cycle arrest in G2/M phase |

| U87MG (Glioblastoma) | 9.5 | Reactive oxygen species (ROS) generation |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound was particularly effective against U87MG cells, suggesting a selective action against glioblastoma.

The biological activity of 4-Acetamido-3-NBP can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest, preventing cancer cells from dividing.

- ROS Generation : Increased levels of oxidative stress have been observed, contributing to cell death.

Comparative Studies with Other Compounds

In comparative studies, 4-Acetamido-3-NBP was found to be more effective than some conventional chemotherapeutics:

| Compound | GI50 (µM) | Type |

|---|---|---|

| Cisplatin | 20.0 | Platinum-based |

| Doxorubicin | 25.0 | Anthracycline |

| 4-Acetamido-3-NBP | 10.5 | Nitrobenzophenone |

These findings suggest that 4-Acetamido-3-NBP could serve as a promising candidate for further development as an anticancer agent.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while 4-Acetamido-3-NBP shows potent anticancer activity, it also displays toxicity at high concentrations, necessitating careful dose optimization in therapeutic applications.

Eigenschaften

IUPAC Name |

N-(4-benzoyl-2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-10(18)16-13-8-7-12(9-14(13)17(20)21)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNPQKPWCMCEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.